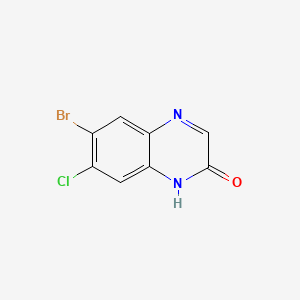
6-Bromo-7-chloroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloroquinoxalin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloroquinoxalin-2(1H)-one typically involves the halogenation of quinoxalin-2(1H)-one. One common method is the bromination and chlorination of quinoxalin-2(1H)-one using bromine and chlorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions with optimized conditions to ensure safety and efficiency. Continuous flow reactors and automated systems might be employed to handle the hazardous nature of bromine and chlorine.
化学反応の分析
Types of Reactions
6-Bromo-7-chloroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while oxidation could produce quinoxaline dioxides.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.
作用機序
The mechanism of action of 6-Bromo-7-chloroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-Bromoquinoxalin-2(1H)-one
- 7-Chloroquinoxalin-2(1H)-one
- 6,7-Dichloroquinoxalin-2(1H)-one
Uniqueness
6-Bromo-7-chloroquinoxalin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these halogens might provide distinct properties compared to compounds with only one halogen.
特性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC名 |
6-bromo-7-chloro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) |
InChIキー |
AMULRALFHMADPW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
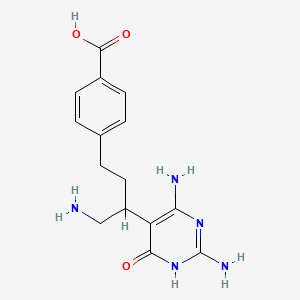
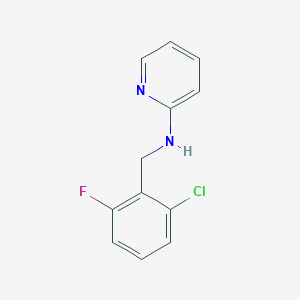
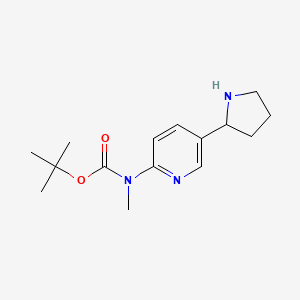
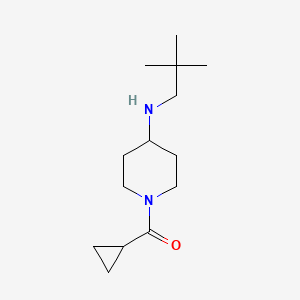

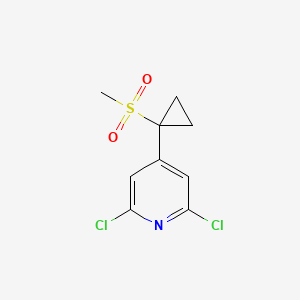
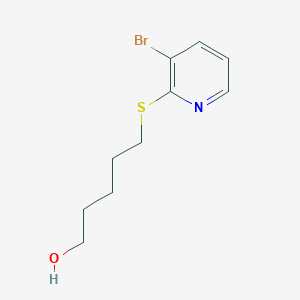
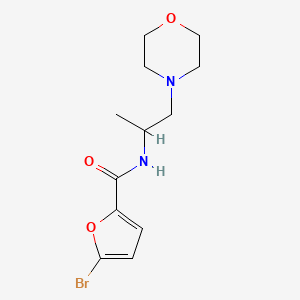
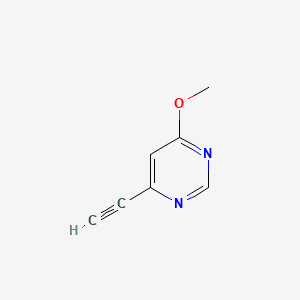
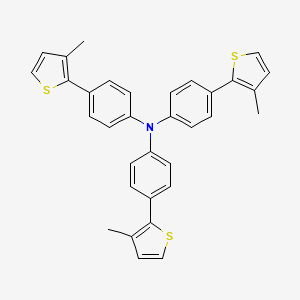

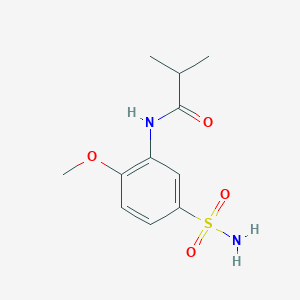
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
